REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([SH:8])[cH:6][cH:7]1.[Br:9][C:10]([C:11](=[O:12])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17])([CH3:18])[CH3:19].[CH3:22][CH2:23][OH:24].[K+:21].[OH-:20]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([S:8][C:10]([C:11](=[O:12])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17])([CH3:18])[CH3:19])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Sc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)C(C)(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)C(C)(C)Sc1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |